

Introduction: Unveiling a Versatile Heterobifunctional Monomer

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Compound of Interest

Compound Name: *N*-(4-Vinylphenyl)maleimide

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N-(4-Vinylphenyl)maleimide (N-VPMI) stands as a uniquely versatile monomer, distinguished by its heterobifunctional architecture. It incorporates two distinct and selectively addressable polymerizable groups: a styrenic vinyl group and a maleimide vinylene double bond. This dual reactivity profile makes N-VPMI an invaluable building block for the synthesis of advanced functional polymers with controlled architectures and for creating sophisticated bioconjugates. Researchers in drug development, materials science, and polymer chemistry leverage its unique properties to design materials with pendant reactive sites, create antibody-drug conjugates (ADCs), and develop novel thermostable polymers.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of N-VPMI, offering field-proven insights into its synthesis, characterization, reactivity, and handling to empower researchers in their scientific endeavors.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of N-VPMI is critical for its effective application. These characteristics dictate its behavior in reactions, its solubility in various systems, and the methods required for its accurate identification.

Structural Identification and Key Properties

N-VPMI is a crystalline solid, typically appearing as yellow needles.[1] Its core structure consists of a maleimide ring N-substituted with a vinyl-bearing phenyl group.

Caption: Chemical Structure of **N-(4-Vinylphenyl)maleimide** (N-VPMI).

Table 1: Chemical Identifiers and Physical Properties of N-VPMI

Property	Value	Reference(s)
IUPAC Name	1-(4-ethenylphenyl)pyrrole-2,5-dione	[3]
CAS Number	19007-91-1	[3][4]
Molecular Formula	C ₁₂ H ₉ NO ₂	[3][4]
Molecular Weight	199.21 g/mol	[3][4]
Appearance	Yellow needles	[1]
Melting Point	104-105 °C	[1]
Solubility	Insoluble in chloroform, acetone, ether, alcohol, and hydrocarbon solvents.	[1]

Spectroscopic Profile for Characterization

Spectroscopic analysis is the cornerstone of verifying the identity and purity of N-VPMI. The key is to recognize the distinct signals from both the styrenic vinyl and maleimide moieties.

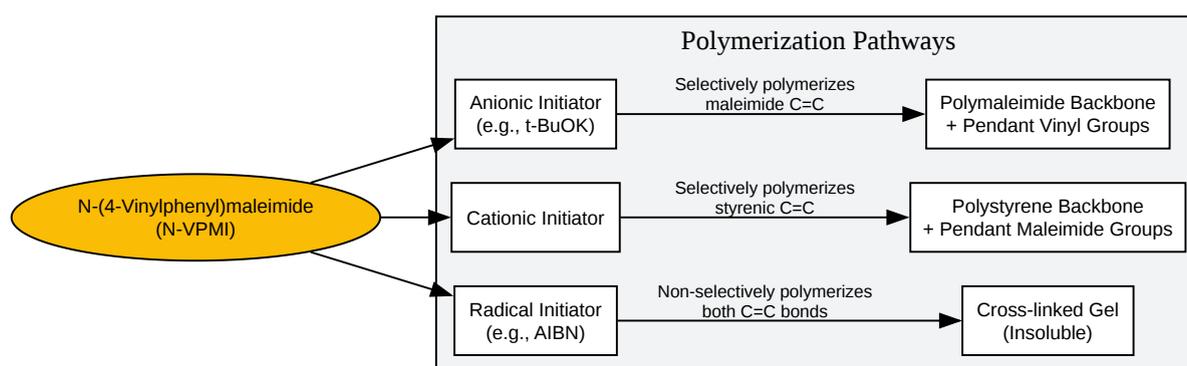
Table 2: Key Spectroscopic Data for **N-(4-Vinylphenyl)maleimide**

Technique	Wavenumber (cm ⁻¹)/Chemical Shift (δ , ppm)	Assignment	Reference(s)
FT-IR (KBr)	1711	C=O symmetric stretch (maleimide ring)	[1]
1628	C=C stretch (styrenic vinyl group)	[1]	
994, 911	=C-H out-of-plane bend (vinyl group)	[1]	
837	C-H out-of-plane bend (1,4-disubstituted phenyl)	[1]	
¹ H-NMR (CDCl ₃)	7.49, 7.32 (m, 4H)	Aromatic protons (phenyl ring)	[1]
6.84 (s, 2H)	Vinylene protons (-CH=CH-) of the maleimide ring	[1]	
6.75 (dd, 1H)	Vinyl proton (-CH=CH ₂)	[1]	
5.89 (d, 1H, J=16.2 Hz)	Vinyl proton (trans, -CH=CH ₂)	[1]	
5.42 (d, 1H, J=10.9 Hz)	Vinyl proton (cis, -CH=CH ₂)	[1]	

- Expert Insight: In the ¹H-NMR spectrum, the singlet at 6.84 ppm is a tell-tale sign of the maleimide protons, confirming the integrity of the ring. The distinct doublet of doublets and two doublets in the 5-7 ppm range are characteristic of the vinyl group, allowing for straightforward confirmation of this functional end. The integration of these signals should correspond to a 4:2:1:1:1 ratio for the aromatic, maleimide, and vinyl protons, respectively.

Part 2: A Tale of Two Double Bonds: Reactivity and Polymerization

The synthetic power of N-VPMI originates from the differential reactivity of its two carbon-carbon double bonds. The choice of reaction conditions, particularly the polymerization initiator, allows for the selective engagement of one group while preserving the other for subsequent modification.



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Caption: Selective polymerization pathways of N-VPMI based on initiator type.

Selective Polymerization Strategies

- **Anionic Polymerization:** The use of anionic initiators, such as alkali metal t-butoxides, selectively targets the electron-deficient double bond within the maleimide ring.^[5] This approach is powerful because it produces a linear polymer with a polymaleimide backbone, while leaving the styrenic vinyl groups intact and available as pendant reactive handles for grafting or cross-linking.^[1] This "living" polymerization character allows for the synthesis of polymers with controlled molecular weights.^[1]
- **Cationic Polymerization:** Conversely, cationic polymerization methods target the electron-rich double bond of the styrene moiety.^[5] This results in a polystyrene backbone decorated with

pendant, reactive maleimide groups. These maleimide groups can then be used for post-polymerization modification, such as conjugation to thiol-containing biomolecules.

- **Radical Polymerization:** Free-radical initiators like azobisisobutyronitrile (AIBN) are non-selective and initiate polymerization at both the vinyl and maleimide double bonds.[1] This concurrent reaction leads to the formation of an insoluble, cross-linked polymer gel.[1][5] While useful for creating hydrogels or network polymers, this pathway precludes the synthesis of soluble, functional polymers.

Bioconjugation Chemistry: The Thiol-Maleimide Reaction

Beyond polymerization, the maleimide group is a cornerstone of bioconjugation chemistry due to its high specificity for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[6]

- **Mechanism of Action (Michael Addition):** The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond. This forms a stable, covalent thioether linkage. The reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), which is crucial for maintaining the structural integrity of sensitive biomolecules like antibodies.

Caption: Thiol-Maleimide Michael addition for bioconjugation.

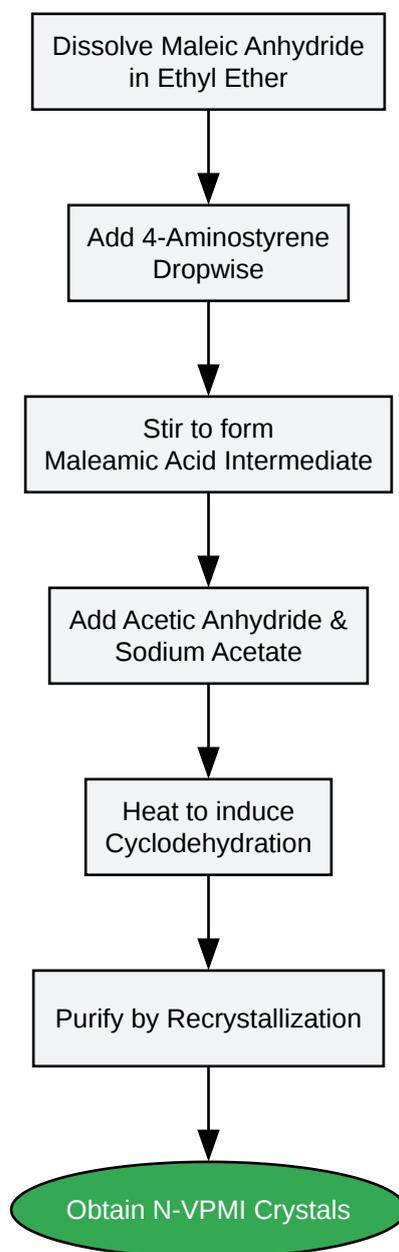
- **Trustworthiness through Selectivity:** The exquisite selectivity of this reaction is a self-validating system. Under these pH conditions, competing reactions with other nucleophilic amino acid side chains (like the amine in lysine) are minimal. This ensures that conjugation occurs precisely at the intended cysteine sites, which is a critical requirement for creating homogenous antibody-drug conjugates (ADCs) and other targeted therapeutics.[6][7]

Part 3: Validated Experimental Methodologies

The successful application of N-VPMI hinges on robust and reproducible experimental protocols. The following methodologies are grounded in established literature and provide a reliable framework for synthesis and application.

Protocol: Synthesis of N-(4-Vinylphenyl)maleimide

This protocol is adapted from a well-established literature method.[1] The causality behind this two-step, one-pot synthesis is the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to form the final imide ring.



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Caption: Workflow for the synthesis of **N-(4-Vinylphenyl)maleimide**.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous ethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen).[1][8]
- **Amine Addition:** Prepare a solution of 4-aminostyrene (1.0 eq) in the same solvent and add it dropwise to the maleic anhydride solution at room temperature.
 - **Causality:** This initial step is an acylation reaction that opens the anhydride ring to form the N-(4-vinylphenyl)maleamic acid intermediate. This intermediate often precipitates from the solution.
- **Cyclodehydration:** After stirring for approximately 2 hours, remove the solvent via rotary evaporation. To the resulting solid, add acetic anhydride (~3 volumes relative to the intermediate) and anhydrous sodium acetate (catalytic amount, ~0.25 eq).[8]
 - **Causality:** Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to catalyze the intramolecular cyclization (imidization) by removing a molecule of water.
- **Heating:** Heat the mixture, for instance at 70°C, and stir overnight.[8] This provides the energy required to drive the dehydration and ring-closure to completion.
- **Work-up and Purification:** Cool the reaction mixture and pour it into ice-water to quench the excess acetic anhydride. The solid product can then be collected by filtration.
- **Final Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or an ether mixture) to yield pure, yellow needles of N-VPMI.[1] The purity should be confirmed using the spectroscopic methods outlined in Part 1.2.

Part 4: Stability, Storage, and Safe Handling

The utility of N-VPMI is directly linked to its stability. Both the monomer and its conjugates require appropriate handling to ensure their chemical integrity.

Stability Considerations

- **Hydrolytic Stability:** The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[7] This reaction opens the ring to form the maleamic acid, rendering it inactive for thiol conjugation. Therefore, bioconjugation reactions should be performed in buffers at a pH between 6.5 and 7.5. For long-term storage of maleimide-activated molecules, it is best to lyophilize them or store them in anhydrous organic solvents like DMSO at -20°C or -80°C.[9]
- **Thioether Adduct Stability:** While the thioether bond formed upon reaction with a thiol is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment.[10] Recent strategies involve using modified maleimides or inducing a transcyclization reaction to "lock" the conjugate and prevent this exchange, enhancing in vivo stability.[10][11]

Recommended Storage and Handling

- **Storage:** **N-(4-Vinylphenyl)maleimide** should be stored in a cool, dry, and dark place under an inert atmosphere to prevent spontaneous polymerization of the vinyl group and hydrolysis of the maleimide ring. Refrigeration is recommended for long-term storage.
- **Safety Precautions:** As with other maleimide derivatives, N-VPMI should be handled with care. It is classified as potentially harmful if swallowed and can cause skin and serious eye irritation.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

N-(4-Vinylphenyl)maleimide is a powerful and versatile chemical tool whose full potential is unlocked through a deep understanding of its properties. Its defining feature—two distinct and selectively reactive double bonds—provides chemists and material scientists with precise control over polymerization and bioconjugation. By leveraging the selective polymerization pathways, researchers can create well-defined functional polymers with pendant reactive sites. Simultaneously, the robust and highly specific thiol-maleimide reaction provides a trusted method for site-selective modification of proteins and other biomolecules. By adhering to the validated protocols for synthesis, characterization, and handling outlined in this guide, professionals in drug development and materials science can confidently and effectively utilize N-VPMI to drive innovation and advance their research frontiers.

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